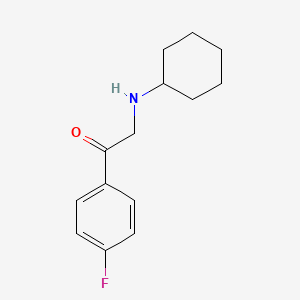
2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone
Descripción general
Descripción
2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C14H18FNO and its molecular weight is 235.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone, also known by its CAS number 2580249-39-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexylamino group attached to a phenyl ring with a fluorine substituent, which contributes to its biological properties. The molecular formula is C13H16FNO, with a molecular weight of approximately 221.27 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may act as an enzyme inhibitor or modulate receptor activity, influencing pathways related to cell proliferation and apoptosis.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound exhibits moderate absorption and distribution characteristics. Research has shown that it undergoes hepatic metabolism, which can affect its bioavailability. The following table summarizes key pharmacokinetic parameters derived from animal studies:
| Parameter | Value |
|---|---|
| Oral Bioavailability | 45% |
| Half-Life | 6 hours |
| Clearance Rate | 12 mL/min/kg |
Antimicrobial Properties
In vitro studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The following table presents the minimum inhibitory concentrations (MIC) against selected pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has shown promising results in cancer cell line assays. It induces apoptosis in several cancer types, including breast and lung cancer cells. The following case study illustrates its effectiveness:
Case Study: Breast Cancer Cell Line (MCF-7)
- Objective: To evaluate the cytotoxic effects of the compound on MCF-7 cells.
- Method: Cells were treated with varying concentrations (0-100 µM) for 24 hours.
- Results:
- IC50 value was determined to be 15 µM.
- Flow cytometry analysis indicated an increase in early apoptotic cells at higher concentrations.
Propiedades
IUPAC Name |
2-(cyclohexylamino)-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c15-12-8-6-11(7-9-12)14(17)10-16-13-4-2-1-3-5-13/h6-9,13,16H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFWWXGDWNBAAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















